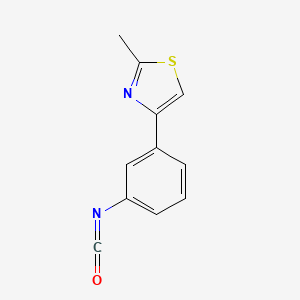

4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole

Beschreibung

BenchChem offers high-quality 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-3-2-4-10(5-9)12-7-14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXZVGMPBZEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406894 | |

| Record name | 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-41-7 | |

| Record name | 4-(3-Isocyanatophenyl)-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic characterization of 4-aryl-2-methyl-1,3-thiazole derivatives

An in-depth technical guide on the spectroscopic elucidation of 4-aryl-2-methyl-1,3-thiazole derivatives, designed for researchers and drug development professionals.

Executive Summary

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties[1]. Specifically, 4-aryl-2-methyl-1,3-thiazole derivatives serve as highly versatile building blocks. Because the substitution pattern on the thiazole ring is critical to its chemical properties and biological function[1], rigorous structural elucidation is non-negotiable.

This whitepaper provides an authoritative framework for the spectroscopic characterization of these derivatives. By synthesizing principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), this guide establishes a self-validating analytical workflow to ensure absolute structural integrity during drug development.

Synthetic Context: The Hantzsch Pathway

Understanding the synthetic origin of a compound is essential for anticipating impurities and interpreting spectroscopic data[2]. The standard industrial and laboratory route for accessing 4-aryl-2-methyl-1,3-thiazoles is the Hantzsch thiazole synthesis[2]. This involves the condensation of an α -haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thioacetamide). The sulfur of the thioamide attacks the alpha-carbon of the ketone, followed by cyclization and dehydration to generate the heteroaromatic core[2].

Fig 1: Synthetic lineage and multi-modal spectroscopic analytical workflow for thiazole derivatives.

Spectroscopic Modalities & Causality

To definitively prove the structure of a 4-aryl-2-methyl-1,3-thiazole, a multi-modal approach is required. Each technique validates a specific aspect of the molecule's electronic and atomic topology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for mapping the carbon-hydrogen framework. The structures of thiazole derivatives are routinely verified by 1 H and 13 C NMR spectral analyses[3].

-

1 H NMR Causality: The most diagnostic proton in this scaffold is the thiazole C5-H. Because it is situated on an electron-deficient heteroaromatic ring containing both nitrogen and sulfur, it experiences significant anisotropic deshielding. It typically appears as a sharp singlet between δ 7.20 and 7.50 ppm. The C2-methyl group appears as a singlet around δ 2.60–2.80 ppm; its downfield position (compared to a standard aliphatic methyl) is caused by the direct attachment to the imine-like (C=N) carbon of the thiazole ring.

-

13 C NMR Causality: The 13 C NMR spectrum exhibits highly characteristic signals for the quaternary carbons of the thiazole ring[4]. The C2 carbon, flanked by both N and S, is the most deshielded, resonating near δ 163–166 ppm[4]. The C4 carbon appears around δ 152–155 ppm, while the C5 carbon is typically found at δ 112–116 ppm[4].

Fig 2: Logical assignment of 1H NMR chemical shifts based on the electronic environment of the core.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation by identifying characteristic vibrational modes corresponding to the functional groups in the molecule[1]. The asymmetric stretching of the C=N bond within the thiazole ring produces a strong, sharp absorption band between 1600 and 1630 cm −1 . The C-S-C stretching vibration, while weaker, is typically observed in the fingerprint region between 600 and 700 cm −1 .

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable analytical technique for the structural elucidation of novel organic compounds[5]. It provides information about the exact molecular weight and fragmentation pattern[1]. For a standard derivative like 4-phenyl-2-methyl-1,3-thiazole ( C10H9NS ), the theoretical monoisotopic mass is 175.0456 Da. In positive Electrospray Ionization (ESI+) mode, the protonated molecule [M+H]+ is observed at m/z 176.0534. A mass error of less than 5 ppm strongly validates the proposed molecular formula[5].

Quantitative Data Summary

The following table establishes the benchmark spectroscopic parameters expected for the unsubstituted parent scaffold, 4-phenyl-2-methyl-1,3-thiazole.

Table 1: Benchmark Spectroscopic Data for 4-Phenyl-2-methyl-1,3-thiazole

| Technique | Observed Signal / Value | Structural Assignment | Diagnostic Significance |

| 1 H NMR | δ 2.75 ppm (s, 3H) | C2- CH3 | Confirms incorporation of the thioacetamide fragment. |

| 1 H NMR | δ 7.35 ppm (s, 1H) | C5- H | Confirms successful cyclization; highly sensitive to ring electronics. |

| 13 C NMR | δ 165.2 ppm | C2 (Quaternary) | Highly deshielded due to adjacent N and S heteroatoms. |

| FTIR | 1610 cm −1 | ν (C=N) stretch | Confirms the presence of the imine-like bond in the heterocycle. |

| HRMS (ESI+) | m/z 176.0534 | [M+H]+ | Validates the exact molecular formula ( C10H9NS ) within <5 ppm error. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in drug development, protocols cannot merely be a list of steps; they must contain internal logic checks. The following methodologies are designed as self-validating systems.

Protocol A: Synthesis and In-Process Validation

-

Reaction Setup: Dissolve 2-bromoacetophenone (1.0 equiv) in absolute ethanol. Add thioacetamide (1.2 equiv). Causality: Ethanol is chosen as a protic solvent to stabilize the highly polar transition states during the initial nucleophilic attack and subsequent dehydration.

-

Execution & Monitoring: Heat the mixture to reflux (78°C) for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase.

-

Self-Validation Check: The reaction is deemed complete only when the UV-active starting material spot ( Rf ~0.6) is entirely consumed, replaced by a new, intensely blue-fluorescent spot under 254 nm UV light ( Rf ~0.4) corresponding to the conjugated thiazole product.

-

Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated aqueous NaHCO3 . Causality: Neutralization is critical to liberate the free thiazole base from any hydrobromide salts generated during the Hantzsch condensation. Extract with dichloromethane, dry over anhydrous Na2SO4 , and purify via flash chromatography.

Protocol B: Spectroscopic Acquisition & Validation

-

NMR Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 is ideal for neutral, lipophilic thiazoles. If the aryl group contains hydrogen-bonding substituents (e.g., -OH), switch to DMSO- d6 to prevent signal broadening.

-

1 H NMR Acquisition: Acquire data at 400 MHz with 16 scans. Set the relaxation delay ( D1 ) to at least 1.5 seconds.

-

Self-Validation Check (Integration Logic): Calibrate the C5-H singlet ( δ ~7.35 ppm) to an integral of exactly 1.00. The C2-methyl singlet ( δ ~2.75 ppm) must subsequently integrate to exactly 3.00 ( ± 0.05). Any deviation indicates co-eluting aliphatic impurities or incomplete cyclization.

-

FTIR Acquisition: Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet[1]. Record the spectrum using a Fourier-Transform Infrared spectrometer in the range of 4000-400 cm −1 [1]. Ensure the background spectrum is updated immediately prior to acquisition to subtract ambient CO2 and water vapor.

References

-

Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies ACS Omega URL:[Link]

-

Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds Taylor & Francis URL:[Link]

Sources

The Electrophilic Dynamics of Thiazolyl Isocyanates: A Technical Guide for Advanced Drug Design

Executive Briefing: The Thiazole Scaffold in Modern Therapeutics

The thiazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents[1]. When functionalized with an isocyanate group (–N=C=O), particularly at the 2-position, the thiazole ring creates a hyper-reactive electrophilic center. Thiazolyl ureas and carbamates, synthesized via these isocyanate intermediates, exhibit potent biological activities, including targeted cytotoxicity against human cancer cell lines (e.g., Huh7 and A549) and robust α-amylase inhibition[2].

However, the synthesis and handling of thiazolyl isocyanates present significant challenges. The unique electronic distribution of the heteroaromatic ring drastically alters the stability of the isocyanate, demanding highly controlled, self-validating experimental protocols to prevent rapid degradation and dimerization[3]. This guide deconstructs the mechanistic causality behind thiazolyl isocyanate reactivity and provides field-proven methodologies for their application in drug development.

Mechanistic Dynamics: Electronic Structure and Hyper-Electrophilicity

The reactivity of an isocyanate is fundamentally governed by the electrophilicity of its central carbon atom. In 2-thiazolyl isocyanate, the electron-withdrawing nature of the adjacent pyridine-like nitrogen and thioether-like sulfur atoms exerts a strong inductive pull (-I effect).

The Causality of Instability: Unlike standard aryl isocyanates (e.g., phenyl isocyanate), which are stable at room temperature, 2-thiazolyl isocyanate is highly prone to auto-catalytic degradation. The basic endocyclic nitrogen of one thiazolyl isocyanate molecule is perfectly positioned to act as a nucleophile, attacking the hyper-electrophilic isocyanate carbon of a neighboring molecule. This leads to a rapid intermolecular cycloaddition, resulting in the formation of inactive thiazolo[3,2-a][1,3,5]triazin-2,4-dione dimers[3]. Consequently, 2-thiazolyl isocyanates are rarely isolated; they must be generated in situ and immediately trapped by a superior nucleophile.

Fig 1: Reaction pathways of 2-thiazolyl isocyanate illustrating trapping vs. dimerization.

Regiochemical Nuances in Thiazoline Reactions

When utilizing partially saturated analogs, such as 2-amino-2-thiazolines, the reaction with external isocyanates introduces complex regioselectivity. The addition occurs regiospecifically at the ring's endocyclic nitrogen to afford kinetic and enthalpy-favored endo adducts[4].

The Causality of Regioselectivity: Semiempirical transition state calculations confirm that the formation of the endo adduct proceeds with a significantly smaller activation barrier compared to exocyclic attack[4]. The endo adducts are generally stable and do not rearrange upon heating, except when the exocyclic nitrogen remains unsubstituted. In such cases, trapping experiments in the presence of other isocyanates trigger acyl exchange, forming new endo adducts[4].

Fig 2: Regioselectivity of isocyanate addition to 2-amino-2-thiazolines.

Quantitative Reactivity Metrics

To guide experimental design, the following table synthesizes the kinetic and spectroscopic parameters of thiazolyl isocyanates compared to standard aryl benchmarks.

| Isocyanate Species | IR ν(N=C=O) (cm⁻¹) | Est. Half-life in DCM (25°C) | Primary Degradation Pathway | Optimal Trapping Temp |

| 2-Thiazolyl Isocyanate | ~2265 | < 1 hour | Dimerization to Triazines[3] | 0 °C to -20 °C |

| 4-Methyl-2-thiazolyl Isocyanate | ~2260 | ~2 hours | Dimerization | 0 °C |

| Phenyl Isocyanate (Ref) | ~2270 | > 48 hours | Hydrolysis | 25 °C |

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis of thiazolyl-based therapeutics, the following protocols integrate built-in analytical checkpoints. This prevents the downstream processing of degraded dimers.

Protocol A: In Situ Phosgenation and Urea Trapping

Objective: Synthesis of 1-(thiazol-2-yl)-3-phenylurea via a highly reactive isocyanate intermediate[2]. Causality Rationale: Triphosgene is utilized as a safer, solid equivalent to phosgene. Strict temperature control (0 °C) suppresses the auto-catalytic dimerization of the resulting isocyanate[3].

-

Initiation: Dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

-

Activation: Slowly add triphosgene (0.35 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, the starting amine becomes protonated and unreactive, stalling the formation of the isocyanate.

-

-

Validation Checkpoint 1 (Isocyanate Formation): After 30 minutes, extract a 10 µL aliquot. Perform rapid Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

-

Success Criterion: Appearance of a sharp, intense band at ~2265 cm⁻¹ confirms the presence of the –N=C=O group.

-

-

Trapping: Immediately add aniline (1.1 eq) to the 0 °C solution. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Causality: The highly nucleophilic primary amine rapidly attacks the isocyanate carbon, outcompeting the slower intermolecular dimerization pathway.

-

-

Validation Checkpoint 2 (Urea Formation): Perform a secondary ATR-FTIR scan on an aliquot.

-

Success Criterion: Complete disappearance of the 2265 cm⁻¹ band and the emergence of a strong urea carbonyl (C=O) stretch at ~1650 cm⁻¹.

-

Protocol B: Curtius Rearrangement for Thiazolyl Carbamates

Objective: Synthesis of tert-butyl thiazol-2-ylcarbamate. Causality Rationale: When phosgenation yields intractable mixtures, the Curtius rearrangement of a thiazole-2-carbonyl azide offers a cleaner, thermally-driven route to the isocyanate, which is trapped instantly by the solvent.

-

Azide Formation: Dissolve thiazole-2-carboxylic acid (1.0 eq) in anhydrous tert-butanol. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (Et₃N, 1.2 eq).

-

Thermal Rearrangement: Heat the reaction mixture to 80 °C under a reflux condenser.

-

Causality: Thermal energy drives the concerted rearrangement of the acyl azide into the isocyanate, accompanied by the irreversible expulsion of nitrogen gas (N₂). The tert-butanol solvent acts as an immediate, massive excess of nucleophile, trapping the isocyanate before dimerization can occur.

-

-

Validation Checkpoint 1 (Reaction Progress): Monitor the reaction via the bubbler.

-

Success Criterion: The cessation of N₂ gas evolution indicates the complete consumption of the acyl azide intermediate.

-

-

Validation Checkpoint 2 (Product Confirmation): Concentrate the crude mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Success Criterion: Detection of the [M+H]⁺ pseudomolecular ion corresponding to the Boc-protected 2-aminothiazole, with no high-molecular-weight dimer peaks.

-

Conclusion

The reactivity of the isocyanate group on a thiazole ring is a double-edged sword: its hyper-electrophilicity enables the rapid synthesis of potent urea and carbamate-based drugs[1], but it also dictates a high propensity for dimerization[3]. By understanding the electronic causality of this system and employing self-validating, temperature-controlled protocols, researchers can harness the full therapeutic potential of the thiazole scaffold while mitigating synthetic attrition.

References

- Miyazaki, J., et al. "Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies." RSC Advances.

- "Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways." PubMed.

- "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." MDPI / PMC.

- Sroor, F. M., et al. "Synthesis of oxazol/thiazole urea derivatives by reaction of isocyanate derivatives with amino oxazole (thiazole) derivatives." ResearchGate.

- Dolzhenko, A. V. "SYNTHETIC ROUTES TOWARDS THIAZOLO[1,3,5]TRIAZINES (REVIEW)." LOCKSS.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole: Synthesis, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number and IUPAC name, and outlines a robust, multi-step synthetic pathway. This includes the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by functional group manipulations to introduce the reactive isocyanate moiety. The guide further explores the rationale behind its design, focusing on the established role of the thiazole scaffold as a "privileged structure" in drug discovery, particularly in the development of kinase inhibitors. The potential therapeutic applications, with a focus on oncology and the inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, are discussed. Detailed, self-validating experimental protocols for the synthesis of the target molecule and its precursors are provided, alongside recommendations for characterization and purification. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole is a bifunctional organic molecule featuring a stable 2-methyl-4-phenyl-1,3-thiazole core and a highly reactive isocyanate group. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in various biological interactions. The isocyanate group, on the other hand, is a versatile chemical handle that can readily react with nucleophiles, making it a valuable tool for creating covalent inhibitors or for the synthesis of urea and carbamate derivatives in drug discovery programs.

| Identifier | Value |

| IUPAC Name | 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole |

| CAS Number | 852180-41-7[1] |

| Molecular Formula | C₁₁H₈N₂OS |

| Molecular Weight | 216.26 g/mol [1] |

| Canonical SMILES | CC1=NC(=CS1)C2=CC(=CC=C2)N=C=O[1] |

Strategic Synthesis Pathway

The synthesis of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole can be strategically approached in a multi-step sequence. A logical and efficient route involves the initial construction of the thiazole core, followed by the formation of the isocyanate functionality. This approach allows for the isolation and purification of key intermediates, ensuring the final product's high purity. The proposed pathway involves three main stages:

-

Hantzsch Thiazole Synthesis: Formation of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole from 2-bromo-1-(3-nitrophenyl)ethan-1-one and thioacetamide.

-

Nitro Group Reduction: Conversion of the nitro group to an amine to yield 4-(3-aminophenyl)-2-methyl-1,3-thiazole.

-

Isocyanate Formation: Conversion of the primary amine to the corresponding isocyanate.

This synthetic design is based on well-established and reliable organic reactions, providing a solid foundation for its practical implementation.

Caption: Proposed synthetic pathway for 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole.

Part 1: Hantzsch Thiazole Synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a classic and robust method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide.[2][3][4] This reaction is known for its high yields and the stability of the resulting aromatic thiazole product.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in ethanol (10 mL per gram of α-haloketone).

-

Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt formed during the reaction, leading to the precipitation of the product.[5]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash with cold water. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 2-methyl-4-(3-nitrophenyl)-1,3-thiazole.

Part 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step. Several methods are available for this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.[6][7] A common and effective method involves the use of a metal in an acidic medium, such as tin(II) chloride or iron powder with hydrochloric acid.[7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2-methyl-4-(3-nitrophenyl)-1,3-thiazole (1.0 eq) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

-

Extraction and Purification: Filter the mixture through a pad of celite to remove the inorganic salts. Extract the filtrate with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude 4-(3-aminophenyl)-2-methyl-1,3-thiazole can be purified by column chromatography on silica gel.

Part 3: Formation of the Isocyanate

The conversion of the primary aromatic amine to an isocyanate can be achieved through phosgenation. For laboratory-scale synthesis, triphosgene (bis(trichloromethyl) carbonate) is often used as a safer alternative to phosgene gas.[9][10] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-aminophenyl)-2-methyl-1,3-thiazole (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq).

-

Addition of Phosgene Source: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous dichloromethane dropwise. Caution: This reaction should be performed in a well-ventilated fume hood as it may generate small amounts of phosgene.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic strong isocyanate peak around 2250-2270 cm⁻¹.

-

Work-up and Isolation: Once the reaction is complete, the solvent can be carefully removed under reduced pressure to yield the crude 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole. Due to the reactivity of isocyanates, it is often used immediately in the next step without extensive purification. If purification is necessary, it should be done with care, avoiding protic solvents.

Therapeutic Rationale and Applications in Drug Discovery

The 4-aryl-2-methyl-1,3-thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[11] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]

Kinase Inhibition in Oncology

A significant area of interest for thiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[13][14] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective therapeutic agents.

The 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole molecule is designed to interact with the active site of protein kinases. The thiazole core can form key hydrogen bonds and hydrophobic interactions, while the isocyanate group can potentially form a covalent bond with a nucleophilic residue (such as a cysteine) in or near the active site, leading to irreversible inhibition.

Potential Kinase Targets and Signaling Pathways:

One of the most well-studied kinase targets in oncology is the Epidermal Growth Factor Receptor (EGFR).[15][] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.[15] Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target.[][17] Thiazole-based compounds have been developed as potent EGFR inhibitors.[1]

Caption: Simplified EGFR signaling pathway and the potential point of inhibition by 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole.

Illustrative Biological Activity of Analogous Thiazole Derivatives

While specific biological data for 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole is not widely available in the public domain, the potency of related thiazole compounds as kinase inhibitors has been reported. The following table provides examples of IC₅₀ values for analogous thiazole derivatives against various cancer cell lines and kinases, illustrating the potential of this chemical class.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 2-Anilino-4-phenyl-thiazoles | Leishmania amazonensis | 20.78 - 53.12 | [18][19] |

| Thiazole-based hybrids | EGFR | 0.12 | [1] |

| Thiazole derivatives | B-RAFV600E | 0.0231 | [13] |

| Thiazole derivatives | VEGFR-2 | 1.21 | [13] |

This table presents data for structurally related compounds to indicate the potential activity of the thiazole scaffold and is not data for 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole itself.

Conclusion

4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. Its synthesis is achievable through a well-defined, multi-step pathway utilizing established and reliable chemical transformations. The bifunctional nature of the molecule, combining the biologically active thiazole core with a reactive isocyanate group, offers exciting possibilities for the design of both reversible and irreversible inhibitors. Further investigation into the biological activity of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on such studies.

References

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available at: [Link].

- Dsouza, A., et al. (2024). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry, 15(3), 645-671.

- Ebaid, M. S., et al. (2024).

-

SciSpace. EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. Available at: [Link].

- Ebaid, M. S., et al. (2024).

- Anwar, M. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369.

- Wang, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1464.

- Gualdoni, S., et al. (2013). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules, 18(12), 14669-14681.

- Sahoo, B. M., et al. (2022).

- Saini, H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 2021-2042.

- Wakamori, S., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. International Journal of Molecular Sciences, 15(6), 10392-10403.

- de Souza, M. V. N., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5493.

- de Souza, M. V. N., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5493.

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link].

- Lavanya, K., et al. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Drug Design & Discovery, 20(4), 374-383.

- Bou-Salah, L., et al. (2017).

-

Wikipedia. Reduction of nitro compounds. Available at: [Link].

- Kocabas, E., & Saracoglu, N. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link].

-

ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link].

-

Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link].

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link].

- de Souza, M. V. N., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO.

- Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1416.

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

- Google Patents. Phenyl isocyanate conversion process.

- Asian Publication Corporation. (2025). Synthesis, Bioactivity Screening and in silico Studies of Phenyl Thiazole Derivatives Containing Arylidene Moieties. Asian Journal of Chemistry, 37(8), 1-6.

- Ülker, S., & Çetinkaya, E. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 209-220.

- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters, 61(28), 152119.

-

ResearchGate. an approach for eliminating phenyl isocyanate from. Available at: [Link].

- Eckert, H. (2005). Phosgenation Reactions with Phosgene from Triphosgene. CHIMIA International Journal for Chemistry, 59(4), 183-188.

-

ResearchGate. Any suggestions on a rather mild condition to reduce a nitro group to an amine group?. Available at: [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ClinPGx [clinpgx.org]

- 17. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Architecting 1,3-Thiazoles: A Technical Guide to Modern Synthetic Routes and Functionalization

Executive Summary

The 1,3-thiazole scaffold is a privileged heteroaromatic framework deeply embedded in modern drug discovery, serving as the core pharmacophore in FDA-approved therapeutics such as Dasatinib (antineoplastic), Meloxicam (NSAID), and Riluzole (neuroprotective)[1]. This technical whitepaper provides an in-depth analysis of the synthetic evolution of substituted 1,3-thiazoles. By dissecting the causality behind classical cyclizations, transition-metal-catalyzed C-H functionalizations, and modern multicomponent reactions (MCRs), this guide equips synthetic and medicinal chemists with the mechanistic insights required to optimize yield, regioselectivity, and scalability.

Mechanistic Foundations: The Hantzsch Assembly

Developed in 1887, the Hantzsch thiazole synthesis remains the most robust and widely utilized de novo construction method, involving the condensation of α -haloketones with thioamides or thioureas[1][2].

The Causality of Regioselectivity and Solvent Dynamics

The reaction proceeds via an initial SN2 attack by the nucleophilic sulfur of the thioamide onto the α -carbon of the haloketone. This generates an imino thioether intermediate that undergoes intramolecular cyclization into a hydroxythiazoline, which subsequently dehydrates to form the aromatic 1,3-thiazole[3][4].

The choice of reaction medium is not merely a matter of solubility; it is a strict regiocontrol mechanism. When synthesizing 2-aminothiazoles using N-monosubstituted thioureas, the pH of the solvent dictates the isomeric outcome:

-

Neutral Solvents (e.g., absolute ethanol): Exclusively drive the equilibrium toward the formation of 2-(N-substituted amino)thiazoles[5].

-

Acidic Conditions (e.g., 10M HCl in EtOH): Disrupt the cyclization trajectory, leading to a competitive mixture of 2-aminothiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles[5].

Mechanistic pathway of the Hantzsch 1,3-thiazole synthesis.

Advanced Late-Stage C-H Functionalization

Transition-metal-catalyzed C-H activation has revolutionized the late-stage derivatization of pre-formed 1,3-thiazoles, allowing for precise C-2 or C-5 arylation without requiring de novo ring synthesis[6].

Overcoming the "Sulfur Poisoning" Paradigm

While Palladium (Pd) catalysts are highly effective for C-H functionalization, the inherent nucleophilicity of the thiazole sulfur atom presents a significant kinetic hurdle. Sulfur readily coordinates to the electrophilic Pd center, forming stable, inactive bis(thiazole) complexes that stall the catalytic cycle—a phenomenon known as catalyst poisoning[5].

The Mechanistic Solution: To circumvent this, synthetic chemists must engineer the steric and electronic environment of the catalyst. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) serves a dual purpose:

-

Steric Shielding: The massive spatial footprint of the ligand physically blocks multidentate sulfur coordination.

-

Electronic Activation: The electron-rich nature of the phosphine accelerates the oxidative addition of the aryl halide, outcompeting the deactivation pathway[5].

Decision tree for mitigating catalyst deactivation in thiazole C-H arylation.

Next-Generation Modalities: Photocatalysis and MCRs

Recent methodological leaps emphasize atom economy and green chemistry through visible-light photocatalysis and Multicomponent Reactions (MCRs).

-

Visible-Light Photocatalysis: The cross-coupling of thioamides with alkynes can now be achieved at room temperature. Blue light irradiation excites a photocatalyst, which abstracts an electron from the thioamide to generate a highly reactive sulfur radical cation via single-electron transfer (SET), initiating a cascade cyclization[7].

-

One-Pot MCRs: Complex, fully substituted thiazole hybrids can be synthesized by reacting arylglyoxals, naturally occurring lawsone, and thiobenzamides in a single vessel (e.g., in acetic acid at 90°C). This approach bypasses intermediate isolation, drastically reducing solvent waste while yielding highly functionalized pharmaceutical precursors[8][9].

Quantitative Route Analysis

The following table summarizes the operational metrics of the primary synthetic routes discussed, allowing for rapid strategic selection based on target requirements.

| Synthetic Route | Primary Reagents | Catalyst / Conditions | Typical Regioselectivity | Yield Range | Greenness / Scalability |

| Classical Hantzsch | α -haloketone, thioamide | Ethanol, Thermal Reflux | 2,4-disubstituted | 60–85% | Low (High solvent waste) |

| Microwave Hantzsch | α -haloketone, thiourea | Solvent-free or EtOH, MW 120°C | 2-amino-4-substituted | 80–95% | High (Rapid, solvent-free) |

| Pd-Catalyzed C-H Arylation | 1,3-thiazole, aryl bromide | Pd(OAc)2, XPhos, Base, 120°C | C-2 or C-5 specific | 50–90% | Moderate (Heavy metals) |

| Visible-Light MCR | Thioamide, alkyne | Photocatalyst, Blue LED | 2,4-disubstituted | 50–75% | High (Photons as reagent) |

| One-Pot MCR (Lawsone) | Arylglyoxal, lawsone, thioamide | Acetic Acid, 90°C | Fully substituted | 90–95% | High (Atom economical) |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints that confirm mechanistic success before proceeding to the next step.

Protocol A: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

Microwave irradiation provides uniform volumetric heating, accelerating the SN2 attack and bypassing the thermal degradation pathways of sensitive intermediates[3][4].

-

Reaction Assembly: In a specialized microwave-safe vessel, combine 1.0 equiv of 2-bromoacetophenone, 1.0 equiv of phenylisothiocyanate, and 1.0 equiv of aniline in absolute ethanol[5].

-

Validation Checkpoint 1: Ensure a completely homogeneous solution prior to sealing to prevent localized superheating.

-

-

Irradiation: Seal the vessel and irradiate at 100 W, maintaining a maximum temperature of 120°C for 10 minutes[5].

-

Validation Checkpoint 2 (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf haloketone spot and the emergence of a highly UV-active, lower-Rf spot confirms the formation of the polar aminothiazole.

-

-

Isolation: Cool the vessel rapidly to room temperature.

-

Validation Checkpoint 3: The spontaneous precipitation of a crystalline solid validates successful dehydration. Filter and confirm the product identity via LC-MS (monitoring for the [M+H]+ ion).

-

Protocol B: Palladium-Catalyzed C-H Arylation of 1,3-Thiazoles

This protocol utilizes steric shielding to prevent sulfur poisoning[5].

-

Inert Preparation: To an oven-dried Schlenk tube, add 1.0 equiv of the 1,3-thiazole derivative, 1.2 equiv of aryl bromide, 5 mol% Pd(OAc)2 , 10 mol% XPhos, and 2.0 equiv of K2CO3 [5].

-

Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene via syringe.

-

Validation Checkpoint 1: The cessation of bubbling during solvent addition ensures complete oxygen removal, which is critical to prevent the oxidative quenching of the active Pd(0) species.

-

-

Catalytic Cycle: Heat the mixture to 120°C for 24 hours under a positive Argon pressure[5].

-

Validation Checkpoint 2: A distinct color shift from pale yellow to dark red/brown within the first 30 minutes visually confirms the reduction of Pd(II) to the active Pd(0) state.

-

-

Quench and Purify: Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Validation Checkpoint 3: Analyze the crude organic layer via LC-MS. The presence of the target mass and the strict absence of desulfurized byproducts confirm that the XPhos ligand successfully prevented catalyst poisoning.

-

References

- A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. Semantic Scholar / Mini-Reviews in Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWG-RC0WsAHlKEKJlkU4L97CDt6Pj9JXleOrqd4FnXNAFeVbW8TAhSbsiyyCw7wwKF-19QM9Ty4FAQG_t5V_FXQs6FfbkAxVjmKpj7zESA9XgIEuer8Q2dojMlEjjTxCf2S2H5W8LE8ZoEB40fbLxKm6aRJ701_DAbcrfmqnjlFZcGnOcQUJ5nxbTZugTdQQRQaX8_xFLQ21tZIuMyci1OVALcjmKKR7oX36A7-Bv9ryZv8M57Ut3O-UtZEBwzEjY9R9F4Yx4m]

- Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHETZQTOacG3NdMPxDnmu7pjCpt-L9mj2j2UZBi7JN2dX4t589e4F_kQnqlisLkOzXFegbu-3kuagDObd9jx34ti0HC-KUXsnfWhnP4-IX2dK4XkRoCGXpq-jM3D4HGNKbVYKBB6We9os81h1OoKAz1Gi2WN1LnBjzf]

- Thiazoles and Bisthiazoles. Encyclopedia.pub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAdEjFbNThCsyou4gZJ1JEcRswjeRqmm83ytaKovGJ85sGW7qwDNLxFTiqPaTPOOu_P-4viOh3uPgHymy01SEQexW_OaYnLOWpA9W-dMjB4t3ZZ3tB8tZ3zNFTy9aj]

- Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCfltsLq4lea31l-LwQ2IW6-GyLVTLceOR90cI-GlLNpBpNISAmDg0EZk0G02Qms-sAMrwMfTxVgUH4oSQg6StzIujASoSScAEP4ImBG1nCWOG2Ly_ndpGCX2r77g2eooxIeH6]

- Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIMPnre6zasXryXBFYEMuM45gNn1jJtA1aRR7rEwfsdIdOtu_QESCo2Rn_MbWvf9xbS-1CqAGLL8GQuvUgOcQ0TfVoDihUoUN2XnRWDzdE2tvFmqX-a4bGR1Ev-q81R1CH29CFdD1qzIPXovnfHN1KIWP_ICYTv8c1BPcwauOpzUbgCyQ7y9ebnrNbNMgi380Ja5J9jDpljR8qznp-QWOqwvo7-4ql8Wzp0A==]

- Visible Light-Induced Difunctionalization of Alkynes: The Synthesis of Thiazoles and 1,1-Dibromo-1-en-3-ynes. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-A4I-QkEU_Hkqb6SjVF0jJJwpgypUjYxnzXswXRrCP4xAlOnpFpRQEeXZekfrhGuXKnW1hlA2zrr21mtbvWrjZcu-DMr1qzRge5ORh0QqBh03wp7zaqSdAY6VcXmjDxtAWEJmFiwSAsT8w==]

- CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxR4FCEedZlYtp4itr60mzclLEHGB5CCWSFzXYZtkvVHry_MZ0x-dvapakIuytlFfWuQNNm-IWE0vIHmWM2CCYQtbypuY2Xacguux04qCoco2VGLJcfMpfWyY0-v4mNcZt8N7s2AvGqBEqZnKms5LRAZNkHGIWQAVE0Z5CiLAJL3-sRlYh5wT45onh7iN-syI8Uah-vA-GvTm2LVQ7_2z_4t3gkg=]

- One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGju60g4-UmXrUxNFAjuerg9R1F1OZ1yrmiJhKNO_bPzly9b9HWJ48KUkHvXtZIcuRHbXCU1Ok3oKrIT-YLw4iES5DsLwmc8NZ01wl-gt19ofLmE7clIUeBLsFEG13QeSGmrG99P9Q5VoSexA==]

Sources

- 1. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 3. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Ascendant Core: Electronic Properties of Functionalized Thiazole Derivatives

Executive Summary

Thiazole (C3H3NS) is a pivotal five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms. Its rigid, planar, and electron-deficient aromatic ring system imparts unique electronic properties that are highly tunable via functionalization[1]. As a Senior Application Scientist, I have observed that the rational design of thiazole derivatives—whether for non-linear optics (NLO) or targeted pharmacophores—relies entirely on mastering their electronic distribution, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps[2][3]. This technical guide provides a rigorous, causality-driven framework for analyzing, computing, and empirically validating the electronic properties of functionalized thiazoles.

Core Electronic Characteristics & Structure-Property Causality

The intrinsic electronic nature of the thiazole core is governed by the electronegativity difference between its heteroatoms. The nitrogen atom acts as an electron-withdrawing center, while the sulfur atom donates its lone pair of electrons to maintain the delocalized π-system according to Hückel's rule[4].

When functional groups are attached to the thiazole ring, they systematically perturb this baseline electron density:

-

Electron-Donating Groups (EDGs) (e.g., -CH3, -SH): Push electron density into the ring, effectively raising the HOMO energy level. This enhances the molecule's electron-donating ability, which directly translates to increased antioxidant and free-radical scavenging potential in biological systems[5][6].

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -Cl): Pull electron density away from the core, lowering the LUMO energy level. This increases the molecule's electron-accepting capability, a critical parameter for charge transport in organic electronics and specific target-enzyme inhibition[3][7].

Caption: Causality pathway of substituent effects on thiazole frontier molecular orbitals.

Quantitative Mapping of Frontier Molecular Orbitals

The kinetic stability and chemical reactivity of thiazole derivatives are inversely proportional to their HOMO-LUMO energy gap (ΔE)[3]. A smaller gap indicates higher reactivity (a "softer" molecule), facilitating easier electron transitions to higher energy states[6].

Table 1: Comparative Electronic Properties of Substituted Thiazoles[6][7]

| Compound Modification | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (D) | Primary Property Effect |

| Thiazole (Unsubstituted) | -9.468 | 3.348 | 12.816 | 1.552 | Baseline reference |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | 1.036 | Slight HOMO elevation |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 | 1.124 | Increased nucleophilicity |

| 2,4,5-Trimethyl thiazole | -8.592 | 3.758 | 12.350 | 0.950 | Maximum reactivity (lowest gap) |

| 2-Mercapto thiazole | -8.876 | 3.213 | 12.089 | 1.322 | Enhanced e- donation |

| Thiazole-hydrazone (TCAH8) | - | - | 3.595 | - | Substantial NLO response |

Note: The dramatic reduction in the energy gap for extended conjugated systems like TCAH8 (3.595 eV) demonstrates the power of terminal functionalization in tuning optical properties[7].

Self-Validating Characterization Workflows

To ensure scientific integrity, researchers must employ a coupled theoretical-empirical approach. Relying solely on computational data risks ignoring real-world solvent effects, while relying solely on empiricism limits atomic-level mechanistic understanding[2][7].

Caption: Workflow integrating in-silico DFT and empirical methods for thiazole characterization.

In-Silico Density Functional Theory (DFT) Protocol

Causality: DFT provides the atomic-level electron density mapping required to predict nucleophilic/electrophilic reactivity and global reactivity parameters (hardness, softness) before committing to costly chemical synthesis[4][7].

Step-by-Step Methodology:

-

Geometry Optimization: Construct the 3D molecular model and optimize the geometry using a quantum chemical package (e.g., Gaussian). Select the ωB97XD functional with a 6-311G(d,p) basis set[3]. Causality: Unlike standard B3LYP, ωB97XD includes empirical dispersion corrections, which are crucial for accurately capturing long-range intramolecular interactions in heavily functionalized thiazole derivatives[3].

-

Frequency Calculation (Self-Validation): Run a vibrational frequency analysis at the exact same level of theory. The complete absence of imaginary frequencies validates that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than an unstable transition state[3].

-

FMO Extraction: Extract the energies of the HOMO and LUMO. Calculate the energy gap ( ΔE=ELUMO−EHOMO )[7].

-

Molecular Electrostatic Potential (MEP) Mapping: Generate MEP surfaces to visually identify electron-rich (red/negative) and electron-deficient (blue/positive) regions, pinpointing exact sites for target-drug interactions[4].

Empirical Electrochemical Validation (Cyclic Voltammetry)

Causality: Theoretical DFT values must be empirically anchored. Cyclic voltammetry (CV) measures the actual oxidation and reduction potentials of the synthesized compounds, which directly correlate to the HOMO and LUMO energy levels in a physical environment[2].

Step-by-Step Methodology:

-

Cell Preparation: Assemble a three-electrode setup utilizing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Submerge in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile[2]. Causality: Anhydrous conditions are mandatory; trace water will undergo electrochemical reduction, masking the distinct redox peaks of the thiazole analyte.

-

Internal Calibration (Self-Validation): Introduce Ferrocene (Fc/Fc+) as an internal standard at the end of the experiment. The Fc/Fc+ redox couple provides a universally known reference potential (assumed to be -4.8 eV relative to the vacuum level). This ensures that any instrument drift or localized solvent effects do not skew the absolute energy calculations.

-

Measurement: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset ) and onset reduction potential ( Eredonset ).

-

Energy Derivation: Calculate the empirical orbital energies using the equations:

-

EHOMO=−(Eoxonset−EFc/Fc++4.8) eV

-

ELUMO=−(Eredonset−EFc/Fc++4.8) eV [2]

-

Applications in Drug Development and Optoelectronics

The ability to precisely tune the HOMO-LUMO gap of thiazole derivatives drives their utility across disparate fields:

-

Drug Development (Antioxidants & Inhibitors): Thiazole-carboxamide derivatives with elevated HOMO levels exhibit potent free radical scavenging abilities, outperforming standards like Trolox[5][8]. Furthermore, derivatives with specific LUMO profiles demonstrate high binding affinities to targets like acetylcholinesterase, acting as potent Alzheimer's inhibitors[3].

-

Optoelectronics (NLO Materials): Thiazolo[5,4-d]thiazole (TzTz) derivatives possess a rigid, planar core that facilitates intermolecular π–π stacking[2]. By attaching strong EWGs, the HOMO-LUMO gap is drastically narrowed (e.g., < 4.0 eV), inducing a large red shift in the UV-Vis spectrum and generating substantial non-linear optical (NLO) responses suitable for organic photovoltaics[2][7].

References

-

Title: The Ascendant Core: A Technical Guide to the Electronic Properties of Thiazolo[5,4-d]thiazole Derivatives. Source: BenchChem. URL: 2

-

Title: Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Source: IJPS Journal. URL: 1

-

Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Source: PLOS One. URL: 5

-

Title: Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors. Source: MDPI. URL: 3

-

Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Source: Asian Journal of Chemistry. URL: 6

-

Title: Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Source: ACS Omega. URL: 7

-

Title: STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Source: IRJEdT. URL: 4

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. irjweb.com [irjweb.com]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bioconjugation of Proteins Using 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole

Executive Summary & Mechanistic Rationale

The molecule 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (CAS: 852180-41-7) is a bifunctional chemical intermediate featuring a highly reactive electrophilic aryl isocyanate group and a 2-methylthiazole pharmacophore[1]. In the context of bioconjugation, aryl isocyanates are powerful tools for targeting native amino acids in proteins, specifically the ϵ -amino groups of lysine residues and the N-terminal α -amine[2].

The reaction between an aryl isocyanate and a primary amine forms a highly stable, irreversible urea linkage[3]. This urea bond is exceptionally robust and capable of participating in extensive hydrogen-bonding networks, which can be advantageous for structural stability or target-binding interactions[4]. Historically, phenyl isocyanate modifications have also been utilized to alter the immunological properties of proteins, effectively acting as haptens to generate highly specific antisera against the conjugated moiety[5].

Understanding the Causality of Reaction Conditions: To achieve successful bioconjugation, one must balance two competing thermodynamic pathways: the desired nucleophilic attack by the protein amine, and the undesired hydrolysis of the isocyanate by water[6].

-

pH Dependency: The ϵ -amino group of lysine has a pKa of approximately 10.5. At physiological pH (7.4), the vast majority of lysines are protonated ( −NH3+ ) and non-nucleophilic. By elevating the reaction pH to 8.0–8.5, a sufficient fraction of the amines becomes deprotonated and reactive, facilitating the conjugation without excessively accelerating the rate of isocyanate hydrolysis[7].

-

Buffer Constraints: The use of amine-containing buffers (such as Tris or Glycine) will immediately quench the isocyanate reagent, resulting in off-target urea formation[2]. Therefore, strictly amine-free buffers (e.g., Borate or Bicarbonate) must be employed.

Reaction mechanism of aryl isocyanate with lysine vs. competing hydrolysis.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system . It includes a parallel "Mock Reaction" control to ensure that any observed protein precipitation, aggregation, or spectral shifts are definitively caused by the covalent attachment of the thiazole moiety, rather than solvent shock from the organic co-solvent.

Step-by-step bioconjugation workflow from preparation to validation.

Materials Required

-

Target Protein : e.g., Bovine Serum Albumin (BSA) or Monoclonal Antibody (mAb), ≥ 2 mg/mL.

-

Reagent : 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (stored under inert gas).

-

Solvent : Anhydrous DMSO (Water content ≤ 0.005%).

-

Conjugation Buffer : 0.1 M Sodium Borate, 150 mM NaCl, pH 8.5.

-

Quenching Buffer : 1 M Tris-HCl, pH 8.0.

-

Purification : Size Exclusion Chromatography (SEC) columns (e.g., PD-10 or Zeba Spin Desalting Columns).

Step-by-Step Methodology

Step 1: Protein Preparation & Buffer Exchange

-

Equilibrate the target protein into the Conjugation Buffer (pH 8.5) using a desalting column or dialysis.

-

Adjust the final protein concentration to 2.0 – 5.0 mg/mL.

-

Self-Validation Control: Split the protein sample into two aliquots: "Active Reaction" and "Mock Control".

Step 2: Reagent Preparation (Time-Sensitive)

-

Allow the vial of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole to equilibrate to room temperature before opening to prevent atmospheric condensation. Water degrades the isocyanate into an unreactive aryl amine[6].

-

Dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution. Note: Use this stock immediately. Do not store dissolved isocyanates.

Step 3: Conjugation Reaction

-

Calculate the required volume of the 10 mM stock to achieve the desired molar excess (see Quantitative Data Table below).

-

Active Reaction : Slowly add the isocyanate stock to the protein solution while vortexing gently. Ensure the final concentration of DMSO does not exceed 10% v/v to prevent protein denaturation.

-

Mock Control : Add an equivalent volume of pure anhydrous DMSO to the control protein aliquot.

-

Incubate both tubes at room temperature (20–25°C) for 2 hours with continuous, gentle end-over-end mixing.

Step 4: Quenching

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM in both tubes.

-

Incubate for 15 minutes. The primary amine in Tris rapidly scavenges any remaining unreacted isocyanate, preventing further cross-linking during purification[2].

Step 5: Purification & Recovery

-

Purify both the Active Reaction and Mock Control using SEC columns pre-equilibrated with PBS (pH 7.4) to remove the Tris-quenched byproduct, hydrolyzed aryl amines, and DMSO.

-

Quantify the protein recovery using a BCA or Bradford assay.

Quantitative Data: Reaction Parameters

The Degree of Labeling (DoL)—the average number of thiazole molecules attached per protein—is directly proportional to the molar excess of the isocyanate used. The following table summarizes expected outcomes for a standard 150 kDa antibody or 66 kDa carrier protein.

| Molar Excess (Isocyanate : Protein) | Protein Conc. (mg/mL) | Max Co-solvent (DMSO) | Expected Degree of Labeling (DoL) |

| 5x | 2.0 - 5.0 | 5% v/v | 1 - 2 |

| 10x | 2.0 - 5.0 | 5% v/v | 3 - 5 |

| 20x | 2.0 - 5.0 | 10% v/v | 6 - 9 |

| 50x | 2.0 - 5.0 | 10% v/v | > 10 (High risk of precipitation) |

Note: Excessive labeling with hydrophobic molecules like methyl-thiazole can lead to protein aggregation. Always compare the SEC recovery of the Active Reaction against the Mock Control to identify hydrophobicity-induced losses.

Characterization & Validation

To definitively validate the success of the bioconjugation, utilize the following analytical techniques:

-

UV-Vis Spectroscopy : The 2-methyl-1,3-thiazole and phenyl ring system will introduce a distinct absorption shoulder in the UV spectrum (typically between 280 nm and 320 nm) that is absent in the Mock Control. By determining the extinction coefficient of the hydrolyzed reagent, one can estimate the DoL spectrophotometrically.

-

Intact Mass Spectrometry (LC-MS) : This is the gold standard for validating urea bond formation. The covalent addition of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole via a urea linkage results in a precise mass shift of +216.26 Da per conjugation event. Deconvolution of the mass spectra will reveal a distribution of mass peaks corresponding to the DoL ranges outlined in the table above.

References

- 4-(3-ISOCYANATOPHENYL)

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: RSC Publishing URL

- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI URL

- Phenyl isocyanate protein compounds and their immunological properties Source: SciSpace URL

- Source: PMC (National Institutes of Health)

- Source: Oxford Academic (Toxicological Sciences)

- Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation...

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols for 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for High-Performance Polymers

The relentless pursuit of advanced materials with tailored properties has led to the exploration of novel monomeric building blocks. Among these, heterocyclic compounds have garnered significant attention due to their unique electronic and structural characteristics. 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole emerges as a promising candidate in this arena. This molecule uniquely combines the rigidity and potential bioactivity of the 2-methyl-4-phenyl-1,3-thiazole core with the high reactivity of an isocyanate group.[1] The thiazole moiety is a well-known pharmacophore found in a variety of biologically active compounds, suggesting that polymers incorporating this unit could possess interesting biomedical properties.[2][3] Furthermore, the aromatic nature of the thiazole and phenyl rings is expected to impart high thermal stability to the resulting polymers.[4][5]

The isocyanate functional group is a versatile handle for polymer synthesis, most notably in the formation of polyurethanes and polyureas through reactions with polyols and polyamines, respectively.[6][7] These reactions are typically high-yielding and proceed under mild conditions, making them attractive for industrial applications. By strategically incorporating 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole into polymer backbones, researchers can develop new materials with enhanced thermal resistance, specific biological interactions, and unique optoelectronic properties.

This document provides a comprehensive guide for the synthesis of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole and its subsequent use as a building block in polymer chemistry. Detailed protocols for its polymerization and the characterization of the resulting polymers are also presented to facilitate its exploration in various research and development endeavors.

Synthesis of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole: A Multi-Step Approach

The synthesis of the title monomer is not a trivial one-step process but can be achieved through a logical sequence of well-established organic reactions. The general strategy involves the construction of the 2-methyl-4-(3-nitrophenyl)-1,3-thiazole core, followed by the reduction of the nitro group to an amine, and finally, the conversion of the amine to the desired isocyanate.

Synthetic Workflow Overview

Caption: Synthetic workflow for 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole.

Part 1: Synthesis of 4-(3-Nitrophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings from α-haloketones and thioamides.[1][8][9] In this step, 2-bromo-1-(3-nitrophenyl)ethanone (the α-haloketone) is reacted with thioacetamide.

Protocol:

-

Preparation of 2-bromo-1-(3-nitrophenyl)ethanone: To a solution of 3-nitroacetophenone (1 eq.) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 eq.) dropwise with stirring at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). The product can be isolated by removal of the solvent under reduced pressure and purified by recrystallization.

-

Hantzsch Thiazole Synthesis: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 eq.) and thioacetamide (1.1 eq.) in ethanol.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

-

The precipitated solid, 4-(3-nitrophenyl)-2-methyl-1,3-thiazole, is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Reduction of the Nitro Group to an Amine

The nitro group of 4-(3-nitrophenyl)-2-methyl-1,3-thiazole can be reduced to a primary amine using various reducing agents. A common and effective method is catalytic hydrogenation or using a metal in an acidic medium.[10]

Protocol:

-

In a round-bottom flask, suspend 4-(3-nitrophenyl)-2-methyl-1,3-thiazole (1 eq.) in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The flask is then connected to a hydrogen gas supply and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield 4-(3-aminophenyl)-2-methyl-1,3-thiazole.

Part 3: Conversion of the Amine to an Isocyanate

The transformation of the amino group to a highly reactive isocyanate group can be achieved through several methods, with phosgenation being a common industrial approach.[11] However, due to the extreme toxicity of phosgene, using a phosgene equivalent like triphosgene is a safer laboratory alternative.[12] An alternative, phosgene-free method is the Curtius rearrangement of a corresponding acyl azide.[13][14][15][16][17]

Protocol (Using Triphosgene):

-

Caution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

-

Dissolve 4-(3-aminophenyl)-2-methyl-1,3-thiazole (1 eq.) in a dry, inert solvent such as toluene or dichloromethane in a three-necked flask equipped with a condenser and a dropping funnel.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq.).

-

In a separate flask, dissolve triphosgene (0.4 eq.) in the same dry solvent.

-

Slowly add the triphosgene solution to the amine solution at 0 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak around 2270 cm⁻¹).

-

The reaction mixture is then cooled, and the precipitated triethylamine hydrochloride is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole can be purified by vacuum distillation or recrystallization.

Polymerization of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole

The isocyanate functionality of the monomer allows for its participation in step-growth polymerization with various co-monomers containing active hydrogen atoms, such as diols or diamines, to produce polyurethanes and polyureas, respectively.

Synthesis of a Thiazole-Containing Polyurethane

This protocol describes the synthesis of a linear polyurethane by reacting 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole with a diol, for example, 1,4-butanediol.

Protocol:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (1 eq.) and a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 1,4-butanediol (1 eq.) to the stirred solution.

-

A catalytic amount of a suitable catalyst, such as dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction.

-

The reaction mixture is heated to 80-100 °C and stirred under a nitrogen atmosphere for several hours.

-

The progress of the polymerization can be monitored by the disappearance of the isocyanate peak in the FT-IR spectrum.

-

Once the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol or water.

-

The precipitated polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Caption: Polyurethane synthesis from 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole.

Characterization of Thiazole-Containing Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

Expected Spectroscopic and Thermal Properties

| Technique | Expected Observations |

| FT-IR | Disappearance of the strong isocyanate peak (~2270 cm⁻¹). Appearance of characteristic urethane peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching. |

| ¹H NMR | Broadening of peaks characteristic of a polymeric structure. Appearance of signals corresponding to the urethane linkage protons. |

| TGA | High thermal stability is expected due to the aromatic and heterocyclic nature of the polymer backbone. Decomposition temperatures are anticipated to be in the range of 300-400 °C.[4][18] |

| DSC | A glass transition temperature (Tg) is expected, the value of which will depend on the flexibility of the diol used. A higher Tg would indicate a more rigid polymer chain.[4][19] |

Detailed Analytical Protocols

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition profile of the polymer.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh a small sample of the polymer (5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh a small sample of the polymer (5-10 mg) into a DSC pan and seal it.

-

Place the pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg, then cool it rapidly to a low temperature (e.g., -50 °C) to ensure a uniform thermal history.

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

-

Potential Applications and Future Directions

The unique combination of a thiazole ring and a polyurethane backbone opens up a wide range of potential applications for polymers derived from 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole. The inherent biological activity associated with the thiazole moiety makes these materials interesting candidates for biomedical applications such as drug delivery systems, biocompatible coatings for medical devices, and tissue engineering scaffolds.[2] The aromatic and rigid nature of the monomer suggests that these polymers could also find use as high-performance materials in applications requiring good thermal stability and mechanical strength, such as in the aerospace and automotive industries.[4][18]

Future research could focus on:

-

Copolymerization: Synthesizing copolymers with different diisocyanates and diols to fine-tune the material properties.

-

Bioactivity Studies: Investigating the antimicrobial and anticancer properties of the synthesized polymers.

-